3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom and an additional hydroxyl group is present on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the chiral modification of propanoic acid. This can be done by first synthesizing 3-amino-3-(4-fluorophenyl)-propenal, followed by a reduction reaction to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reduction reactions and chiral catalysts to ensure the desired stereochemistry. The reaction conditions typically include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-fluorophenyl)propanoic acid: This compound lacks the hydroxyl group present in 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid.
4-Fluorophenylalanine: A simpler analog with a fluorine atom on the phenyl ring but without the additional amino and hydroxyl groups.
Uniqueness
The presence of both the fluorine atom and the hydroxyl group in this compound makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and binding properties, making it a versatile compound for various applications .
Biological Activity
3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, often referred to as a non-natural amino acid, has garnered attention in pharmaceutical research due to its structural properties and potential biological activities. Its unique fluorinated phenyl ring and hydroxyl group contribute to its ability to interact with various biological systems, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C9H10FNO3
- Molecular Weight : 199.18 g/mol
- Structure : The compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl ring substituted with a fluorine atom.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, derivatives were screened against multidrug-resistant pathogens, including those from the ESKAPE group. Findings indicated varying degrees of activity:
Compound | Activity Against Bacteria | MIC (µg/mL) |
---|---|---|
Compound 2 | Weak against S. aureus and E. faecalis | >64 |
Compound 4 | No activity against Gram-positive/negative strains | N/A |
Compound 6 | Active against E. coli AR-0001 and K. pneumoniae AR-003 | 64 |
Compound 6 | Active against P. aeruginosa AR-1114 and A. baumannii AR-0273 | 32 |
These results suggest that while some derivatives exhibit weak or no activity, modifications can enhance their efficacy against resistant strains .
Analgesic Activity
The compound has also been explored for its analgesic properties. Research indicates that derivatives of this compound can alleviate pain in mammalian models. This potential is attributed to their ability to interact with pain pathways in the nervous system .
The mechanism by which these compounds exert their biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : Similar to other amino acid derivatives, they may interfere with peptidoglycan synthesis in bacterial cell walls, targeting enzymes in the MurA-F pathway .
- Reactive Oxygen Species (ROS) Modulation : Compounds like KR-22332 (related to the target compound) have demonstrated the ability to inhibit ROS generation, which is crucial in preventing cisplatin-induced cytotoxicity .
Case Studies
- Cisplatin-Induced Ototoxicity : In a study involving zebrafish and rat models, KR-22332 was shown to significantly reduce cisplatin-induced apoptosis and mitochondrial dysfunction, suggesting protective roles against ototoxicity .
- Antimicrobial Screening : A library of derivatives was synthesized and screened against drug-resistant fungal pathogens such as Candida auris, providing insights into structure-activity relationships that can guide future drug design efforts .
Properties
IUPAC Name |
3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNTZYNDHDKPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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